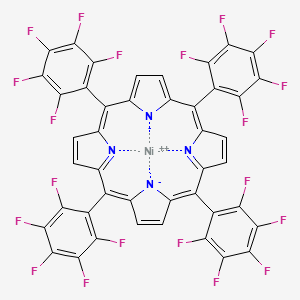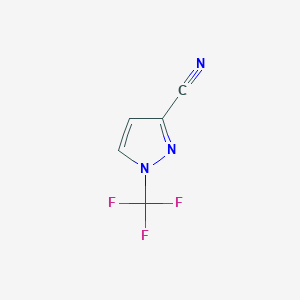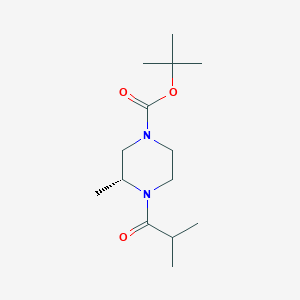
2-Thiazolepropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolepropanal is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolepropanal typically involves the reaction of thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone in the presence of a base to form the thiazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as silica-supported acids can be used to enhance the reaction efficiency . The scalability of these methods makes them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Thiazolepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Thiazole-2-carboxylic acid.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Thiazolepropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization agents.
Mécanisme D'action
The mechanism of action of 2-Thiazolepropanal involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. This interaction can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Thiazole: The parent compound with a similar structure but without the propanal group.
2-Methylthiazole: A derivative with a methyl group at the C-2 position.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Uniqueness: 2-Thiazolepropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to other thiazole derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
377083-67-5 |
|---|---|
Formule moléculaire |
C6H7NOS |
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
3-(1,3-thiazol-2-yl)propanal |
InChI |
InChI=1S/C6H7NOS/c8-4-1-2-6-7-3-5-9-6/h3-5H,1-2H2 |
Clé InChI |
LPYLLKLVYUDKAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)


![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)





